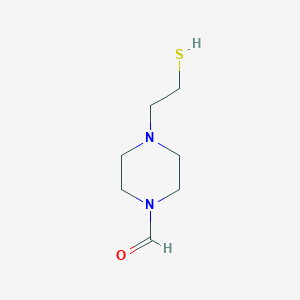
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfanylethyl group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the sulfanylethyl group can be replaced by other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use in drug development . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biochemical pathways. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Wirkmechanismus
The mechanism of action of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfanylethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic effects and applications .
Vergleich Mit ähnlichen Verbindungen
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine . These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the sulfanylethyl group in this compound makes it unique, as it introduces additional reactivity and potential for forming diverse chemical products .
Eigenschaften
CAS-Nummer |
222857-05-8 |
|---|---|
Molekularformel |
C7H14N2OS |
Molekulargewicht |
174.27 g/mol |
IUPAC-Name |
4-(2-sulfanylethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2OS/c10-7-9-3-1-8(2-4-9)5-6-11/h7,11H,1-6H2 |
InChI-Schlüssel |
VYHIASUJYCUHOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCS)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
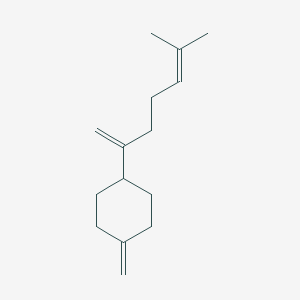
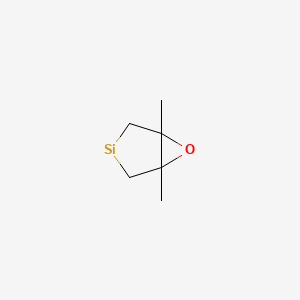
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
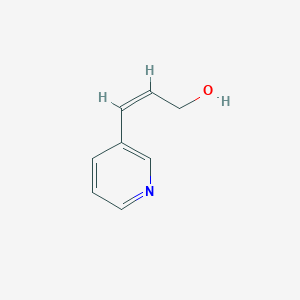
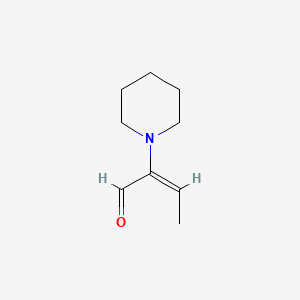
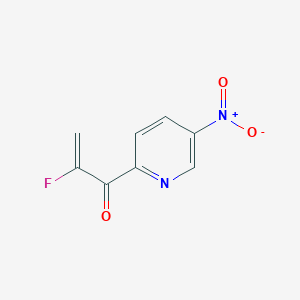
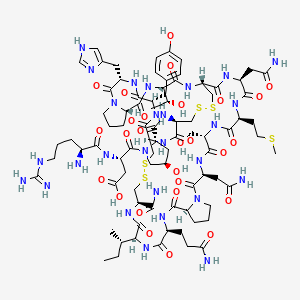

![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
